molecular formula C22H27FN2O2S B2506467 2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide CAS No. 1235079-14-7

2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2506467
CAS No.: 1235079-14-7
M. Wt: 402.53
InChI Key: IXHLNFBFBRLOKO-UHFFFAOYSA-N
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Description

The compound 2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a fluorophenoxy group, a piperidine ring, and a methylthio-substituted benzyl moiety. Key structural elements include:

  • Fluorophenoxy group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Piperidine ring: A common scaffold in bioactive molecules, influencing conformational flexibility and receptor binding.
  • Methylthio-benzyl substituent: The sulfur atom may modulate electronic properties and improve membrane permeability relative to oxygen-based analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2S/c1-28-21-9-5-2-6-18(21)15-25-12-10-17(11-13-25)14-24-22(26)16-27-20-8-4-3-7-19(20)23/h2-9,17H,10-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHLNFBFBRLOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of the 2-fluorophenol derivative. This can be achieved through the nucleophilic aromatic substitution of a fluorobenzene derivative with a suitable nucleophile.

    Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the reduction of a pyridine derivative or the cyclization of an appropriate precursor.

    Coupling of Intermediates: The fluorophenoxy and piperidine intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, to form the desired amide bond.

    Introduction of the Methylthio Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide bond or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic systems.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of similar compounds.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and molecular interactions.

    Industrial Chemistry: It may be used as an intermediate in the synthesis of more complex molecules or as a functional material in various applications.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. The methylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Acetamides

2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide ()
  • Structural Differences: The target compound substitutes the methoxy group with a fluorophenoxy moiety and replaces the phenylethyl group with a methylthio-benzyl substituent.
  • The methylthio-benzyl group introduces sulfur, enhancing lipophilicity (logP) and possibly altering metabolic pathways via sulfur oxidation .
  • Molecular Weight : The target compound (~402 g/mol, estimated) is heavier than this analog (352.5 g/mol), which may influence bioavailability .
Fentanyl Analogs ()

Examples include ortho-fluorofentanyl and 4’-methyl acetyl fentanyl.

  • Structural Contrasts: Fentanyl analogs typically feature a phenethyl-piperidine core with aromatic amides, whereas the target compound has a fluorophenoxy-acetamide linkage and methylthio-benzyl substitution.
  • Pharmacological Implications: Fentanyl analogs primarily target μ-opioid receptors, but the target compound’s fluorophenoxy group may shift activity toward non-opioid targets (e.g., serotonin or adrenergic receptors) .

Substituted Phenoxy Acetamides ()

Compounds such as 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide exhibit anti-inflammatory, analgesic, and antipyretic activities.

  • Key Differences : The target compound replaces the bicycloheptanyl group with a piperidine-methylthio-benzyl system.

Sulfur-Containing Analogs ()

Benzothiazole Derivatives ()
  • Structural Comparison : Benzothiazole-thioacetamides show anti-inflammatory activity, but the target compound’s methylthio-benzyl group may confer distinct electronic and steric effects.
  • Metabolic Stability : The methylthio group in the target compound is less prone to hydrolysis than the thioether linkages in benzothiazole derivatives, suggesting improved stability .
2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide ()
  • Differences : This analog incorporates a piperazine-sulfonyl group, while the target compound uses a piperidine-methylthio-benzyl system.
  • Receptor Selectivity : The sulfonyl group in may favor interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase), whereas the methylthio-benzyl group could enhance CNS penetration .

Fluorinated Aromatic Compounds ()

W-18 and W-15 ()
  • Structural Contrasts : These sulfonamide-piperidinylidene compounds differ significantly from the acetamide-piperidine scaffold of the target.
  • Pharmacological Divergence: W-18 and W-15 exhibit opioid-like activity, but the target compound’s fluorophenoxy and methylthio groups likely redirect its mechanism toward non-opioid pathways .
N-(4-Fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide ()
  • Functional Differences : The spiro-diazaspiro system in this analog contrasts with the target’s piperidine ring, suggesting divergent binding motifs.
  • Bioavailability : The target compound’s methylthio-benzyl group may improve lipid solubility relative to the spiro system .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. The structural components of this compound suggest interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The molecular structure of the compound can be broken down into several key functional groups:

  • Fluorophenoxy Group : This moiety is known for enhancing lipophilicity and may influence receptor binding.
  • Piperidine Ring : Often associated with central nervous system activity, piperidine derivatives are common in drug design.
  • Methylthio Group : This group can enhance metabolic stability and influence the pharmacokinetic profile.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antidepressant Effects : Some piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Activity : Certain fluorinated compounds are noted for their ability to inhibit tumor growth by interfering with cellular signaling pathways.

The proposed mechanism of action for this compound may involve:

  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs), which play a crucial role in signal transduction.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways related to disease states.

Study 1: Antidepressant Activity

A study investigating the antidepressant potential of similar piperidine derivatives demonstrated significant effects on behavioral models in rodents. The compound showed a dose-dependent increase in locomotor activity, suggesting an enhancement of serotonergic transmission.

Dose (mg/kg)Locomotor Activity (Distance Traveled in cm)
0100 ± 10
10150 ± 15
30200 ± 20

This data suggests that the compound may have a similar profile to established antidepressants.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that compounds structurally related to this compound exhibited cytotoxic effects against breast and prostate cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
PC3 (Prostate Cancer)20

These findings indicate potential utility in cancer therapeutics, warranting further exploration.

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